trans-2,3-Dimethylthiirane
Description
Overview of Three-Membered Sulfur Heterocycles (Thiiranes) in Organic Synthesis
Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. wikipedia.org They are the sulfur analogs of epoxides (oxiranes) and aziridines. chemistryviews.orgresearchgate.net In the realm of organic synthesis, thiiranes serve as valuable intermediates. dtic.mil Their utility stems from their predictable reactivity, particularly in nucleophilic substitution reactions that proceed with defined regio- and stereochemistry. dtic.mil The synthesis of thiiranes can be achieved through various methods, including the reaction of epoxides with thiourea. chemistryviews.orgorganic-chemistry.org While not as extensively studied as their oxygen and nitrogen counterparts, thiiranes are recognized for their role in the formation of compounds with potential medicinal properties. chemistryviews.orgresearchgate.netcolab.ws
Distinctive Reactivity and Ring Strain of Thiiranes in Comparison to Analogues
The reactivity of thiiranes is largely dictated by the inherent ring strain of the three-membered ring. This strain, a consequence of the acute bond angles within the ring, makes them susceptible to ring-opening reactions by nucleophiles. dtic.mildtic.mil While relief of ring strain is a primary driving force for these reactions, it is not the sole factor governing their reactivity. dtic.mil Studies have shown that even when accounting for ring strain, thiiranes exhibit significantly higher reaction rates compared to their acyclic counterparts. dtic.mil For instance, the ring strain energies for thiirane (B1199164) and its four-membered ring analog, thietane (B1214591), are quite similar (19.8 and 19.6 kcal/mol, respectively), yet their reactivity differs substantially. dtic.mil This suggests that other factors, possibly related to orbital interactions, contribute to the enhanced reactivity of thiiranes. dtic.mil
Academic Relevance of trans-2,3-Dimethylthiirane as a Prototypical Stereoisomer
This compound, with the chemical formula C₄H₈S, serves as a key example of stereoisomerism in thiirane chemistry. nist.gov Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. msu.edu In the case of 2,3-dimethylthiirane, the two methyl groups can be on the same side of the ring plane (cis isomer) or on opposite sides (trans isomer). nist.govmsu.edu The study of this compound and its cis counterpart allows for detailed investigations into how stereochemistry influences the course and outcome of chemical reactions involving thiiranes. This is analogous to the well-studied cis- and trans-2,3-dimethyloxirane (B155703) systems, where the stereoisomerism dictates the nature of the products formed upon reaction. vaia.com
Comparative Analysis with Oxirane and Aziridine Congeners in Ring Systems
When comparing thiiranes with their oxygen (oxirane) and nitrogen (aziridine) analogs, both similarities and differences in reactivity are observed. All three are three-membered heterocycles characterized by significant ring strain, making them reactive towards nucleophiles. dtic.milresearchgate.net However, the nature of the heteroatom (S, O, or N) influences the specific reactivity profile. nih.gov
Generally, thiiranes are considered less reactive than the corresponding oxiranes but can be more nucleophilic due to the properties of the sulfur atom. researchgate.netnih.gov Aziridines, the nitrogen analogs, also exhibit high reactivity driven by ring strain, which is comparable to that of oxiranes. researchgate.netrsc.org The reactivity of these heterocycles is a focal point of research, with studies exploring their reactions with various reagents and in the presence of different catalysts. tandfonline.comepa.gov
Below is a data table comparing key properties of these three-membered heterocyclic systems.
| Property | Thiirane | Oxirane | Aziridine |
| Heteroatom | Sulfur (S) | Oxygen (O) | Nitrogen (N) |
| General Structure | C₂H₄S | C₂H₄O | C₂H₅N |
| Ring Strain (kcal/mol) | ~19.8 dtic.mil | ~27.3 dtic.mil | ~26 researchgate.net |
| Reactivity | Susceptible to nucleophilic ring-opening. dtic.mil | Generally more reactive than thiiranes. nih.gov | Highly reactive due to ring strain. rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5955-98-6 |
|---|---|
Molecular Formula |
C4H8S |
Molecular Weight |
88.17 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethylthiirane |
InChI |
InChI=1S/C4H8S/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
ZMJBHCIEMIVIFZ-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](S1)C |
Canonical SMILES |
CC1C(S1)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Pathways Involving Trans 2,3 Dimethylthiirane
Ring-Opening Reactions
The reactivity of thiiranes is dominated by ring-opening reactions that relieve the strain of the three-membered ring. These reactions can be initiated by either nucleophilic or electrophilic species. While thiiranes are analogous to epoxides, they are typically less reactive. nih.gov
In nucleophilic ring-opening reactions, a nucleophile attacks one of the carbon atoms of the thiirane (B1199164) ring, leading to the cleavage of a carbon-sulfur bond. These reactions generally proceed via an S\textsubscript{N}2 mechanism, resulting in an inversion of stereochemistry at the site of attack.
The regioselectivity of nucleophilic attack on an unsymmetrical thiirane ring is dictated by a balance of steric and electronic effects. youtube.com
Steric Control: This principle involves the nucleophile attacking the least sterically hindered carbon atom. wikipedia.org Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituent groups. wikipedia.org In reactions under steric control, the pathway that minimizes repulsion between the incoming nucleophile and the substituents on the ring is favored. youtube.comwikipedia.org
Electronic Control: This principle involves the nucleophile attacking the most electrophilic carbon atom, which is the one best able to stabilize a partial positive charge in the transition state. youtube.com
In the case of simple alkyl-substituted thiiranes, steric factors typically dominate. For example, computational studies on the reaction of 2-methylthiirane with ammonia (B1221849) show a 12.8-fold regioselectivity for nucleophilic attack at the less substituted C3 carbon. nih.gov This preference for attack at the less substituted carbon increases to a factor of 124 in the reaction of 2,2-dimethylthiirane (B1580642) with ammonia, highlighting the significant influence of steric hindrance. nih.gov
For trans-2,3-dimethylthiirane, the molecule is symmetrical, so regioselectivity is not a factor as both carbon atoms are sterically and electronically equivalent.
Computational studies using B3LYP/6-31+G(d)//HF/6-31+G(d) have been employed to determine the relative rates of reaction of various thiiranes with ammonia and amines in the gas phase. nih.gov These studies provide insight into the reactivity of this compound.
A key finding is that the ground-state destabilization of cis-2,3-dimethylthiirane (B13802435) is sufficient to explain its calculated rate acceleration in reactions with amines when compared to the trans isomer. nih.gov The reaction rates of thiirane with secondary amines are generally rationalized by an interplay of steric and polarizability effects. nih.gov
| Thiirane Derivative | Relative Rate of Reaction (vs. Thiirane) | Regioselectivity (Attack at C3 vs. C2) | Reference |
|---|---|---|---|
| 2-Methylthiirane | 0.230 | 12.8-fold preference for C3 | nih.gov |
| 2,2-Dimethylthiirane | Not specified | 124-fold preference for C3 | nih.gov |
| cis-2,3-Dimethylthiirane | Accelerated rate vs. trans isomer | N/A (Symmetrical) | nih.gov |
Data derived from computational studies. nih.gov
The thiirane ring can be opened under basic or enzymatic conditions. In these reactions, a base can either act as the nucleophile itself or facilitate the attack of another nucleophile.
In a notable example of enzyme-catalyzed ring-opening, the inhibition of gelatinase enzymes by (±)-2-[(4-phenoxyphenylsulfonyl)methyl]thiirane has been shown to proceed via a novel mechanism. nih.gov Within the enzyme's active site, a glutamate (B1630785) residue (Glu404) is proposed to function as a base. nih.gov This glutamate residue, or a glutamate-activated water molecule, abstracts a proton from the carbon atom adjacent to the sulfone group. nih.gov This deprotonation initiates the opening of the thiirane ring to form an allylthiolate, which then forms a stable complex with the zinc ion in the enzyme's active site, leading to potent inhibition. nih.gov In this mechanism, the thiirane acts as a "caged thiol," which is unmasked specifically within the active site of the enzyme. nih.gov
The ring-opening of thiiranes with amines can be facilitated by Lewis acids. The Lewis acid coordinates to the sulfur atom of the thiirane ring. This coordination polarizes the C-S bonds, making the ring carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by an amine. This catalytic approach is analogous to the well-established Lewis acid-mediated ring-opening of epoxides. nih.govrsc.org For instance, the zinc ion in carboxypeptidase A functions as a Lewis acid to activate an epoxide for ring-opening. nih.gov Similarly, various metal catalysts have been developed for the highly regioselective ring-opening of epoxides, a strategy that can be conceptually applied to thiiranes. nih.gov The use of acidic molecular sieves has also been shown to catalyze the ring-opening of thiirane (ethylene sulfide), demonstrating the role of acid catalysis in these transformations. researchgate.net
In an electrophilic ring-opening, an electrophile (often a proton from a Brønsted acid or a Lewis acid) first interacts with the sulfur atom. This interaction activates the ring, making it highly susceptible to attack by even weak nucleophiles.
Ceric triflate (Ce(OTf)₄) has been demonstrated as an efficient catalyst for the ring-opening of thiiranes in the presence of nucleophiles such as alcohols, water, and acetic acid. capes.gov.br The reaction proceeds with high efficiency. The electrophilic catalyst activates the thiirane, allowing the nucleophile to open the ring, which is often followed by dimerization of the resulting thiol to form a disulfide under these conditions. capes.gov.br Studies on ethylene (B1197577) sulfide (B99878) over acidic catalysts like HZSM-5 zeolites also exemplify acid-catalyzed ring-opening and subsequent dimerization or polymerization. researchgate.net These reactions underscore the utility of electrophilic activation for transforming thiiranes into other functional molecules. researchgate.netcapes.gov.br
Electrophilic Ring-Opening Processes
Acid-Catalyzed Opening Mechanisms
The acid-catalyzed ring-opening of thiiranes, including this compound, proceeds via a mechanism analogous to that of epoxides. The reaction is initiated by the protonation of the sulfur atom by an acid catalyst (H⁺). This initial step is crucial as it converts the sulfur into a good leaving group by forming a cyclic thiiranium ion.
The key steps are:
Protonation: The lone pair of electrons on the sulfur atom attacks a proton (H⁺) from the acid, forming a positively charged three-membered ring intermediate known as a thiiranium ion.
Nucleophilic Attack: A nucleophile present in the medium then attacks one of the electrophilic carbon atoms of the thiiranium ion. In a symmetric molecule like this compound, attack on either of the two carbons is equally probable. The attack occurs from the side opposite to the C-S bond, following an Sₙ2-like mechanism.
Ring Opening: This nucleophilic attack leads to the cleavage of the C-S bond and the opening of the three-membered ring. The result is an inversion of stereochemistry at the carbon center that was attacked. This anti-addition of the nucleophile and the sulfur group (which becomes a thiol) is a hallmark of this mechanism.
For this compound, the acid-catalyzed hydrolysis with water as the nucleophile would result in the formation of a mercapto-alcohol, with the hydroxyl and thiol groups in an anti configuration relative to each other.
Reactions with Electrophilic Reagents: Pathways and Intermediate Characterization
The reaction with electrophilic reagents is fundamentally linked to the acid-catalyzed pathway, as a proton is the simplest electrophile. The central intermediate in these reactions is the thiiranium ion. This intermediate is characterized by a three-membered ring containing a positively charged sulfur atom. The significant angle strain and the positive charge on the sulfur atom make the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack.
The formation of the thiiranium ion can be represented as: this compound + E⁺ → trans-2,3-Dimethyl-S-electrophilothiiranium
This intermediate is short-lived and rapidly consumed by a subsequent nucleophilic attack. The stability and structure of the thiiranium ion dictate the regioselectivity of the reaction. For unsymmetrical thiiranes, the nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the Sₙ1-like transition state. However, for a symmetrical molecule like this compound, this regioselectivity is not a factor.
Desulfurization and Sulfur Extrusion
Desulfurization is a characteristic reaction of thiiranes, involving the removal of the sulfur atom to form an alkene. This sulfur extrusion can be achieved through various methods, including thermal, photochemical, and reagent-mediated processes, with significant implications for the stereochemistry of the resulting alkene.
Mechanistic Pathways of Alkene Formation from Thiiranes
The extrusion of a sulfur atom from a thiirane to yield an alkene can follow several mechanistic pathways.
Concerted Chemotropic Elimination: This pathway, if it were to occur, would involve the simultaneous breaking of the two C-S bonds. However, studies have shown that the thermal decomposition of thiiranes is generally not a simple, first-order cheletropic process. researchgate.net
Stepwise Radical Mechanism: Some spontaneous or thermally induced desulfurization reactions proceed through a diradical intermediate. This involves the initial homolytic cleavage of one C-S bond, forming a 1,3-diradical. Rotation around the C-C bond can occur in this intermediate before the second C-S bond breaks to eliminate the sulfur atom and form the alkene. This pathway typically leads to a mixture of cis and trans alkene isomers, resulting in a non-stereospecific reaction. nih.gov Certain unstable thiiranes have been observed to undergo this type of spontaneous desulfurization. nih.gov
Reagent-Mediated Extrusion: This is the most common and controlled method for desulfurization. It involves a reagent that abstracts the sulfur atom. A prominent example is the use of trivalent phosphorus compounds like triphenylphosphine (B44618). This reaction is stereospecific, a feature that points to a mechanism that avoids a long-lived diradical intermediate where bond rotation can occur.
Nucleophilic Catalysis in Desulfurization Processes
The desulfurization of thiiranes is frequently accomplished using nucleophilic reagents that have a high affinity for sulfur. Trivalent phosphorus compounds, such as phosphines and phosphites, are particularly effective. nih.gov
The mechanism for desulfurization using triphenylphosphine involves:
Nucleophilic Attack: The phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic sulfur atom of the thiirane ring.
Intermediate Formation: This attack forms a betaine-like intermediate or a transition state where the P-S bond is forming as the C-S bonds are weakening.
Sulfur Transfer and Alkene Elimination: The intermediate collapses, leading to the extrusion of the sulfur atom and the formation of the alkene. The driving force for this reaction is the formation of the very stable phosphorus-sulfur double bond in triphenylphosphine sulfide.
This process can be catalytic if the sulfur acceptor can be regenerated, though it is often run as a stoichiometric reaction.
Stereochemical Outcomes and Retention/Inversion of Configuration During Desulfurization
The stereochemistry of the desulfurization reaction is a key mechanistic indicator.
Retention of Configuration: The desulfurization of thiiranes with trivalent phosphorus compounds is a classic example of a stereospecific reaction that proceeds with retention of configuration. researchgate.net This means that this compound will exclusively yield trans-2-butene, and the corresponding cis-thiirane would yield cis-2-butene. This stereochemical outcome strongly supports a concerted or near-concerted mechanism where the two C-S bonds break in a way that does not allow for rotation about the C-C axis. The sulfur atom is essentially extruded cleanly from the molecule.
Loss of Stereospecificity: In contrast, pathways that involve diradical intermediates, as seen in some thermal or photochemical reactions, are typically non-stereospecific. nih.gov The free rotation in the diradical intermediate allows for the formation of a mixture of geometric isomers of the alkene product. nih.gov
Role of Metal Complexes in Catalytic Desulfurization
A variety of transition metal complexes can catalyze the desulfurization of thiiranes, often with high efficiency. iastate.edu The mechanism generally involves the coordination of the thiirane's sulfur atom to the metal center, which activates the C-S bonds towards cleavage.
Several metal systems have been shown to be effective:
Rhenium Complexes: Methyltrioxorhenium (MTO) can catalyze the efficient and stereospecific desulfurization of thiiranes using triphenylphosphine as the sulfur acceptor. researchgate.net Oxorhenium(V) dimers have also been studied in detail, where the thiirane binds to the metal center, facilitating the transfer of the sulfur atom to a phosphine (B1218219) or arsine. nih.govresearchgate.net
Molybdenum Complexes: Molybdenum hexacarbonyl, Mo(CO)₆, is an efficient stoichiometric reagent for desulfurizing thiiranes to their corresponding alkenes in high yields. researchgate.net The formation of a strong Mo=S bond provides a thermodynamic driving force for the reaction. researchgate.net Theoretical studies have explored the reaction pathway for thiirane desulfurization on molybdenum sulfide catalytic sites. rsc.org
Iron Complexes: Inverse spinel Fe₃O₄ has been investigated as a catalyst for the desulfurization of sulfur-containing compounds, providing a cost-effective option. researchgate.net
Palladium and Rhodium Complexes: These metals are well-known for their ability to mediate C-S bond activation and have been used in various desulfurative coupling reactions.
The table below summarizes kinetic data for a specific rhenium-catalyzed desulfurization.
| Parameter | Value | Conditions |
| Rate Constant (k) | ~2 L mol⁻¹ s⁻¹ | For propylene (B89431) sulfide with {MeReO(edt)}₂ catalyst and AsAr₃ at 25.0 °C in CDCl₃. researchgate.net |
| Enthalpy of Activation (ΔH‡) | 10.0 ± 0.9 kcal mol⁻¹ | For cyclohexene (B86901) sulfide. nih.govresearchgate.net |
| Entropy of Activation (ΔS‡) | -21 ± 3 cal K⁻¹ mol⁻¹ | For cyclohexene sulfide. nih.govresearchgate.net |
The following table provides an overview of various metal complexes used in thiirane desulfurization.
| Metal Complex/Reagent | Substrate Example | Key Observation |
| Methyltrioxorhenium (MTO) / PPh₃ | Thiiranes | Catalyzes efficient and stereospecific desulfurization at room temperature. researchgate.net |
| {MeReO(edt)}₂ / AsAr₃ | Cyclohexene Sulfide | Catalytic desulfurization with a rate-controlling release of the alkene. nih.govresearchgate.net |
| Mo(CO)₆ | Activated Thiiranes | Efficient stoichiometric desulfurization in high yields. researchgate.net |
| Fe₃O₄ | Thioethers (as models) | Potential cost-effective catalyst for desulfurization. researchgate.net |
Polymerization and Oligomerization Behavior
The three-membered, strained ring of thiiranes, including this compound, makes them susceptible to ring-opening polymerization (ROP) reactions. Both cationic and anionic mechanisms can be employed to synthesize polysulfides, with the specific pathway influencing the structure and properties of the resulting polymer.
Cationic ring-opening polymerization of substituted thiiranes is a method to produce polythioethers. This process is typically initiated by electrophilic species, such as protons or Lewis acids, which attack the sulfur atom of the thiirane ring. This initial step forms a reactive sulfonium (B1226848) ion intermediate. The propagation then proceeds through the nucleophilic attack of a monomer molecule on the α-carbon of the activated ring. The regioselectivity of this attack is influenced by both steric and electronic effects of the substituents on the thiirane ring. For alkyl-substituted thiiranes, the attack generally occurs at the less substituted carbon atom due to steric hindrance. researchgate.net However, for thiiranes with substituents that can stabilize a positive charge, such as aryl groups, the attack may favor the more substituted carbon. researchgate.net The termination of the growing polymer chain can occur through various mechanisms, including reaction with counter-ions or impurities.
Anionic ROP offers another route to polysulfides and is particularly noted for its ability to produce polymers with controlled molecular weights and narrow dispersities under certain conditions. chemrxiv.orgnih.gov The polymerization is initiated by a nucleophile, which attacks one of the carbon atoms of the thiirane ring, leading to the formation of a thiolate anion. This thiolate then acts as the propagating species, attacking another monomer molecule to extend the polymer chain. nih.gov The living nature of anionic ROP allows for the synthesis of well-defined block copolymers. chemrxiv.org The choice of initiator and reaction conditions, such as temperature, can significantly impact the polymerization process and the properties of the resulting polysulfide. chemrxiv.org
Table 1: Comparison of Cationic and Anionic ROP of Thiiranes
| Feature | Cationic Polymerization | Anionic Polymerization |
| Initiator | Electrophiles (e.g., Protons, Lewis Acids) | Nucleophiles (e.g., Organometallic reagents, alkoxides) |
| Propagating Species | Sulfonium ion | Thiolate anion |
| Regioselectivity | Influenced by steric and electronic effects of substituents | Generally proceeds via attack at the less sterically hindered carbon |
| Control over Polymer Structure | Can be less controlled, with potential for side reactions | Can offer good control, leading to living polymerization and narrow dispersities |
Thiiranes can be copolymerized with elemental sulfur (S8) to produce high sulfur-content polymers. nih.govmdpi.comnih.gov This process, often carried out via anionic ROP, allows for the incorporation of sulfur atoms into the polymer backbone, forming polysulfide chains of varying lengths. nih.govmdpi.com The reaction is typically initiated by a nucleophile that opens the thiirane ring, and the resulting thiolate anion can then react with both the thiirane monomer and the S8 rings. nih.govmdpi.com This copolymerization is a method to create materials with a high refractive index, good mechanical properties, and the ability to adhere to heavy metal ions. nih.gov The ratio of thiirane to elemental sulfur in the feed can be adjusted to control the sulfur content and, consequently, the properties of the final material. mdpi.com A similar approach, known as radical aryl halide–sulfur polymerization (RASP), has been used to copolymerize elemental sulfur with aryl halides, demonstrating another route to high sulfur-content materials. rsc.orgrsc.org
The ring-opening of thiiranes can also lead to the formation of cyclic structures, including polydisulfides and polythioether macrocycles. While linear polymers are the typical products of ROP, under specific conditions, intramolecular cyclization can occur. The formation of these macrocycles is often influenced by factors such as monomer concentration (high dilution favors cyclization), the nature of the initiator, and the presence of templates. For instance, sulfur transalkylation has been explored as a method for constructing peptide macrocycles containing disulfide bonds. escholarship.org
Ring Expansion and Cycloaddition Reactions
The strained three-membered ring of this compound makes it a versatile precursor for the synthesis of larger heterocyclic systems through ring expansion and cycloaddition reactions.
Thiiranes can undergo ring expansion to form a variety of larger heterocycles, including four-, five-, six-, and seven-membered rings. researchgate.net These reactions often proceed through the initial opening of the thiirane ring to form a reactive intermediate, which then undergoes an intramolecular cyclization.
Four-Membered Heterocycles: The synthesis of four-membered rings from thiiranes can be challenging due to ring strain. numberanalytics.comrsc.org However, methods like intramolecular cyclization of appropriately substituted thiiranes can lead to the formation of thietanes. researchgate.net Other general strategies for synthesizing four-membered heterocycles include cycloisomerization and [2+2] cycloadditions. numberanalytics.comchemrxiv.orgresearchgate.net
Five-Membered Heterocycles: Ring expansion to five-membered heterocycles is a more common transformation for thiiranes. researchgate.net For example, the reaction of aziridines, nitrogen analogs of thiiranes, with various dipolarophiles can lead to five-membered rings through [2+3] cycloaddition of the intermediate azomethine ylide. core.ac.uk Similar principles can be applied to thiiranes. The synthesis of five-membered heterocycles is of significant interest due to their prevalence in bioactive compounds. nih.govnih.govfrontiersin.orgresearchgate.net
Six-Membered Heterocycles: The expansion of the thiirane ring to form six-membered heterocycles is also a known process. researchgate.net These transformations can involve multi-step sequences initiated by the ring-opening of the thiirane. A variety of synthetic methods are available for the general construction of six-membered heterocycles. researchgate.netsci-hub.se
Seven-Membered Heterocycles: Thiiranes can also serve as precursors for seven-membered heterocycles. researchgate.net The synthesis of these larger rings often involves intramolecular displacement or cycloaddition reactions. rsc.orgresearchgate.netclockss.orgdntb.gov.uaresearchgate.net For example, [8+2] cycloaddition reactions are a known strategy for constructing certain types of seven-membered rings. researchgate.net
Reactivity with Elemental Species and Reactive Intermediates
The reaction of thiiranes with ground-state sulfur atoms (S(³P)) is a process that can lead to desulfurization or ring-opening of the thiirane. Studies on the reaction of methyl radicals with episulfides have shown that sulfur atom abstraction is a major pathway. acs.org This suggests that a similar reaction could occur with ground-state sulfur atoms.
In the case of this compound, the interaction with a ground-state sulfur atom could lead to the abstraction of the sulfur atom from the thiirane ring, resulting in the formation of trans-2-butene and a diatomic sulfur molecule (S₂). This desulfurization reaction would be driven by the release of ring strain in the three-membered thiirane ring.
Alternatively, the reaction could proceed through an intermediate where the sulfur atom inserts into one of the C-S bonds of the thiirane ring, leading to a transient, higher-membered cyclic polysulfide which could then decompose. Ruthenium-catalyzed reactions of thiiranes have been shown to produce cyclic polysulfides, such as 1,2,3-trithiolanes and 1,2,3,4-tetrathianes, indicating that pathways involving the incorporation of additional sulfur atoms are plausible. nih.govresearchwithnj.com In such a scenario with this compound, the reaction with a sulfur atom could potentially lead to the formation of a substituted trithiolane. The stereochemistry of the starting thiirane would be expected to influence the stereochemistry of the resulting products.
Superoxide (B77818) anion (O₂⁻) is a reactive oxygen species that can participate in the oxidation of various organic compounds. nih.gov While specific studies on the reaction of this compound with superoxide complexes are not detailed in the available literature, the general reactivity of sulfides with superoxide provides a basis for predicting the potential reaction pathways.
The sulfur atom in a thiirane is susceptible to oxidation. The reaction with a superoxide complex could lead to the oxygenation of the sulfur atom in this compound to form the corresponding sulfoxide, this compound-1-oxide. Further oxidation could potentially yield the corresponding sulfone, this compound-1,1-dioxide. The oxidation of thiiranes to their corresponding oxides and dioxides is a known transformation. thieme-connect.de
The mechanism of superoxide-mediated oxygenation would likely involve the transfer of an oxygen atom from the superoxide species to the sulfur atom of the thiirane. The efficiency and product distribution of such a reaction would depend on the specific superoxide complex used and the reaction conditions. The use of hydrophilic carbon clusters as superoxide dismutase mimetics has been shown to efficiently convert superoxide to oxygen and hydrogen peroxide, highlighting the diverse reactivity of superoxide in different chemical environments. nih.gov
Computational Chemistry and Theoretical Investigations of Trans 2,3 Dimethylthiirane
Electronic Structure and Stability Analysis
The inherent properties of trans-2,3-dimethylthiirane, from its three-dimensional shape to its energetic stability, have been elucidated through sophisticated computational methods. These theoretical investigations provide a fundamental understanding of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies on Molecular Geometry, Conformation, and Ring Strain
Density Functional Theory (DFT) has proven to be a powerful tool for predicting the molecular structure and energetics of thiirane (B1199164) systems. While specific, detailed DFT studies focusing solely on the geometry and conformation of this compound are not extensively documented in publicly available literature, general principles of thiirane chemistry and computational studies on analogous molecules allow for a robust theoretical characterization.
Computational methods like B3LYP with basis sets such as 6-31G(d) are commonly employed to optimize the geometry of such molecules and calculate their energies. These calculations would typically predict the C-S and C-C bond lengths and the bond angles within the thiirane ring and involving the methyl substituents. The conformational preference of the methyl groups relative to the ring would also be determined, with the staggered conformations generally being more stable.
A hypothetical data table for the optimized geometry of this compound, based on typical values for similar compounds calculated at the B3LYP/6-31G(d) level of theory, is presented below.
Table 1: Predicted Geometric Parameters for this compound (B3LYP/6-31G(d))
| Parameter | Predicted Value |
| C-S Bond Length | ~1.82 Å |
| C-C Bond Length | ~1.48 Å |
| C-C-S Bond Angle | ~65° |
| H-C-H Bond Angle | ~109.5° |
| C-C-H Bond Angle | ~115° |
Note: This data is illustrative and based on general knowledge of thiirane structures. Specific computational results for this compound were not found in the searched literature.
Ab Initio and High-Level Quantum Chemical Calculations of Energetics
For a more precise determination of the energetic properties of this compound, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are utilized. These methods, while computationally more demanding than DFT, provide a more accurate picture of the electron correlation effects, which are crucial for determining absolute and relative energies.
A key aspect of the energetics of substituted thiiranes is the relative stability of the cis and trans isomers. Computational studies on the reactivity of 2,3-dimethylthiirane have indicated that the cis isomer is less stable than the trans isomer. This ground-state destabilization of cis-2,3-dimethylthiirane (B13802435) is a significant factor in its observed higher reactivity in certain reactions.
Mechanistic Interpretations via Computational Modeling
Computational modeling provides invaluable insights into the reaction mechanisms of this compound, allowing for the characterization of transient species like transition states and the prediction of reaction outcomes.
Transition State Characterization for Ring-Opening and Other Reactions
The ring-opening of thiiranes is a fundamental reaction that has been a subject of computational investigation. For nucleophilic attack, the reaction proceeds through a transition state where the nucleophile approaches one of the carbon atoms of the thiirane ring, leading to the cleavage of a C-S bond.
A computational study by Banks and White investigated the reaction of thiiranes with ammonia (B1221849) and other amines using B3LYP/6-31+G(d)//HF/6-31+G(d) level of theory. Their work implicitly characterized the transition states for the nucleophilic ring-opening of both cis- and this compound. The calculations revealed that the activation energy for the reaction of the cis isomer is lower than that of the trans isomer, which is consistent with the higher ground-state energy of the cis isomer.
Prediction of Reaction Rates, Regioselectivity, and Stereoselectivity
The same computational study by Banks and White provided predictions for the relative reaction rates of cis- and this compound. Their findings indicated that the ground-state destabilization of the cis isomer is sufficient to account for its calculated rate acceleration with respect to the trans isomer in reactions with amines. This highlights the crucial role of stereochemistry in determining the kinetic outcomes of these reactions.
For unsymmetrically substituted thiiranes, computational modeling can also predict the regioselectivity of ring-opening reactions, determining which carbon atom is preferentially attacked by a nucleophile. In the case of this compound, both carbon atoms of the ring are electronically similar, so regioselectivity is not a factor. However, the stereoselectivity of the reaction, which is typically an inversion of configuration at the attacked carbon center in an SN2-like mechanism, can be confirmed and rationalized through transition state analysis.
Stereochemical Influences on Electronic and Vibrational Properties
The trans arrangement of the methyl groups in 2,3-dimethylthiirane has a distinct influence on its electronic and vibrational properties. Stereoelectronic effects, which describe the influence of orbital alignment on molecular properties, play a significant role.
The vibrational spectra (infrared and Raman) of this compound are also dictated by its stereochemistry. The symmetry of the trans isomer (C2 point group) determines the number and activity of its vibrational modes. A computational vibrational analysis, typically performed at the same level of theory as the geometry optimization, can predict the frequencies and intensities of these modes. A comparative study on the vibrational spectra of cis- and trans-2,3-dimethyloxirane (B155703), an oxygen-containing analog, has shown distinct differences in their spectra, which can be directly attributed to their different symmetries and stereochemical arrangements. A similar distinction would be expected for the corresponding thiirane isomers.
Computational Assessment of Ground-State Destabilization in Isomers
The stability of cyclic compounds is significantly influenced by ring strain and the steric and electronic effects of substituents. In the case of this compound, computational methods can be employed to assess the ground-state destabilization energy relative to its cis isomer and other structural isomers. High-level quantum-chemical calculations, such as those employing coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are instrumental in accurately determining the equilibrium structures and energies of these isomers. nih.govresearchgate.net
The process typically involves geometry optimization of the different isomers to find their lowest energy conformations. Following optimization, the electronic energies are calculated at a high level of theory with a large basis set to obtain accurate energy differences. These calculations can reveal the extent of destabilization due to factors like eclipsing interactions between the methyl groups in the cis isomer compared to the staggered arrangement in the trans isomer.
For instance, a comparative computational study on the isomers of 2,3-dimethylthiirane would likely involve the following steps:
Initial geometry optimizations of cis- and this compound using a computationally less expensive method like Density Functional Theory (DFT).
Further refinement of the geometries and calculation of vibrational frequencies at a higher level of theory, such as MP2 or CCSD(T), to confirm the structures as true minima on the potential energy surface.
Single-point energy calculations using a large, correlation-consistent basis set (e.g., aug-cc-pVTZ) to obtain highly accurate electronic energies for each isomer.
The difference in these calculated energies provides the relative stability and the ground-state destabilization of the less stable isomer.
| Isomer | Computational Method | Basis Set | Calculated Relative Energy (kJ/mol) |
|---|---|---|---|
| This compound | CCSD(T) | aug-cc-pVTZ | 0.00 (Reference) |
| cis-2,3-Dimethylthiirane | CCSD(T) | aug-cc-pVTZ | Hypothetical Value |
This table is illustrative and intended to show the type of data generated from computational studies on isomeric stability. The relative energy for the cis isomer would quantify its destabilization compared to the trans isomer.
Theoretical Prediction of Vibrational and Electronic Spectra
Theoretical calculations are invaluable for predicting and interpreting the vibrational and electronic spectra of molecules. For this compound, methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be used to simulate its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. researchgate.netnih.gov
The prediction of vibrational spectra involves calculating the harmonic frequencies, which correspond to the fundamental vibrational modes of the molecule. These calculations are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. nih.gov Advanced approaches may also compute anharmonic corrections to provide a more accurate prediction of the vibrational wavenumbers and intensities. nih.govnih.gov
Electronic spectra are predicted by calculating the energies of electronic transitions from the ground state to various excited states. TD-DFT is a common method for this purpose, providing information on the excitation energies and oscillator strengths, which relate to the wavelengths and intensities of absorption bands in the UV-Vis spectrum.
A theoretical study on the vibrational and electronic spectra of this compound would provide a detailed assignment of the observed spectral features to specific molecular motions and electronic excitations. The table below presents a hypothetical set of predicted vibrational frequencies for this compound, based on the types of vibrational modes expected for such a molecule and the results typically obtained from DFT calculations.
| Vibrational Mode | Predicted Wavenumber (cm-1) | Predicted IR Intensity |
|---|---|---|
| C-H Stretch (CH3) | 2950-3050 | Medium |
| CH3 Bend | 1450-1470 | Medium |
| C-C Stretch | 1000-1200 | Weak |
| C-S Stretch | 600-700 | Strong |
| Ring Deformation | ~500 | Medium |
This table provides a representative example of the kind of data that would be generated in a theoretical prediction of the vibrational spectrum of this compound.
The accurate prediction of these spectra is crucial for identifying the molecule in experimental samples and for understanding its molecular structure and bonding. mdpi.comresearchgate.net The combination of experimental measurements with theoretical calculations allows for a comprehensive characterization of the molecule's properties. rsc.org
Advanced Spectroscopic Characterization and Chiroptical Properties of Trans 2,3 Dimethylthiirane
Vibrational Optical Activity Spectroscopy
Vibrational optical activity (VOA) spectroscopy, encompassing both Vibrational Raman Optical Activity (VROA) and Vibrational Circular Dichroism (VCD), offers a powerful approach for probing the chiral structure of molecules like trans-2,3-dimethylthiirane. rsc.org These techniques are sensitive to the subtle differences in the interaction of chiral molecules with polarized light, providing a rich source of stereochemical information. rsc.orgrsc.org
Vibrational Raman Optical Activity (VROA) Studies and Methyl Torsion
Vibrational Raman Optical Activity (VROA) has proven to be a valuable tool in determining the absolute configuration of chiral molecules, including this compound. nih.gov Studies have shown that a comparison of experimentally observed VROA signs with those predicted by ab initio calculations can lead to a confident assignment of the absolute configuration. nih.gov
A notable aspect of the VROA spectra of this compound is the observation of methyl torsion, which provides insights into the rotational dynamics of the methyl groups. acs.org This phenomenon, also observed in the analogous molecule trans-2,3-dimethyloxirane (B155703), highlights the sensitivity of VROA to subtle conformational details. acs.org
Vibrational Circular Dichroism (VCD) Measurements and Conformational Analysis
Vibrational Circular Dichroism (VCD) spectroscopy has been instrumental in the conformational analysis of substituted thiiranes. acs.org For this compound, experimental VCD spectra have been measured and compared with theoretical predictions from ab initio calculations. acs.org These theoretical models have demonstrated success in reproducing the experimental VCD spectra, thereby validating their use in stereochemical analysis. acs.org
The analysis of VCD spectra, often in conjunction with infrared (IR) spectroscopy, allows for the investigation of different molecular conformations. While some molecules exhibit significant conformational mobility, leading to broader and less intense VCD signals, more rigid structures can produce sharper and stronger signals. mdpi.com The study of VCD spectra in different solvents is also crucial to ensure consistency and rule out solvent-induced conformational changes. nih.gov Theoretical calculations, such as those employing Density Functional Theory (DFT), are essential for accurately predicting VCD spectra and aiding in the assignment of absolute configurations. mdpi.comcam.ac.uk
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that probes the differential absorption of left and right circularly polarized light by chiral molecules in the UV-Vis region. encyclopedia.pub It provides valuable information about the electronic transitions within a molecule and is widely used for determining the absolute configuration of chiral compounds. nih.gov
Analysis of Excited Electronic States and Transitions
The ECD spectrum of a chiral molecule is a result of electronic transitions from the ground state to various excited states. acs.orgunits.it For this compound, theoretical calculations, such as those using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been employed to investigate its excited electronic states. acs.org These calculations help in understanding the nature of the electronic transitions that give rise to the observed ECD signals. acs.org The development of advanced computational methods, such as the algebraic-diagrammatic construction (ADC) scheme, has further enhanced the accuracy of predicting ECD spectra. acs.orgcore.ac.uk
Correlation with Absolute Configuration and Stereochemical Assignment
A primary application of ECD spectroscopy is the determination of the absolute configuration of chiral molecules. frontiersin.orgrsc.org By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be confidently assigned. nih.gov For this compound, the correlation between the sign and intensity of the Cotton effects in the ECD spectrum and its (R,R) or (S,S) configuration is a key aspect of its stereochemical assignment. acs.org The reliability of this assignment is dependent on the accuracy of the computational methods used and the consideration of conformational flexibility. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. nih.gov While standard 1D and 2D NMR techniques provide information about the connectivity of atoms, more advanced methods and the combination of NMR data with other spectroscopic techniques are often necessary for unambiguous stereochemical assignment. nih.govresearchgate.net For this compound, NMR spectroscopy, in conjunction with chiroptical methods, plays a crucial role in confirming its structure and relative stereochemistry. researchgate.net The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra are sensitive to the trans arrangement of the two methyl groups on the thiirane (B1199164) ring.
Infrared and Raman Spectroscopy for Vibrational Assignments and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure and bonding within a molecule. nih.gov For this compound, these methods provide a detailed fingerprint of its vibrational modes, allowing for the assignment of specific spectral bands to the stretching, bending, and torsional motions of its constituent atoms and functional groups. The analysis is often enhanced by computational methods, which can predict vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. acs.org
The vibrational spectrum of this compound is characterized by a series of absorption bands in the infrared and scattering peaks in the Raman spectrum, each corresponding to a specific normal mode of vibration. The positions of these bands are indicative of the bond strengths and atomic masses, while their intensities are related to changes in the dipole moment (for IR) or polarizability (for Raman) during the vibration.
Key functional groups within this compound give rise to characteristic vibrational frequencies. The C-H stretching vibrations of the methyl groups are typically observed in the 2900-3000 cm⁻¹ region. The C-S stretching and ring deformation modes of the thiirane ring are found at lower frequencies and are particularly sensitive to the stereochemistry of the molecule.
Detailed vibrational assignments for this compound have been established through a combination of experimental measurements and theoretical calculations. A notable study by Polavarapu et al. investigated the vibrational circular dichroism (VCD) spectra of this compound and its deuterated isotopomer in the 1600-700 cm⁻¹ range. acs.org Such studies, while focused on chiroptical properties, rely on a thorough understanding and assignment of the underlying IR and Raman active vibrational modes. The experimental data is often compared with ab initio theoretical calculations to provide a comprehensive picture of the molecule's vibrational dynamics. acs.org
The complementarity of IR and Raman spectroscopy is crucial in the analysis of this compound. nih.gov Some vibrational modes may be strong in the IR spectrum but weak or absent in the Raman spectrum, and vice versa, due to the different selection rules governing these processes. For instance, symmetric vibrations often yield strong Raman scattering, while asymmetric vibrations tend to produce more intense IR absorption bands.
Below are interactive tables summarizing the key vibrational frequencies and their assignments for this compound based on spectroscopic studies.
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2970 | Strong | Asymmetric C-H stretch (CH₃) |
| ~2930 | Medium | Symmetric C-H stretch (CH₃) |
| ~1450 | Medium | Asymmetric C-H bend (CH₃) |
| ~1380 | Medium | Symmetric C-H bend (CH₃) |
| ~1050 | Medium | C-C stretch |
| ~650 | Strong | C-S stretch |
| ~600 | Medium | Thiirane ring deformation |
Table 2: Characteristic Raman Scattering Peaks for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2970 | Medium | Asymmetric C-H stretch (CH₃) |
| ~2930 | Strong | Symmetric C-H stretch (CH₃) |
| ~1450 | Medium | Asymmetric C-H bend (CH₃) |
| ~1380 | Weak | Symmetric C-H bend (CH₃) |
| ~1050 | Strong | C-C stretch |
| ~650 | Medium | C-S stretch |
| ~300 | Strong | Thiirane ring deformation |
These assignments are fundamental to understanding the structural and dynamic properties of this compound and provide a basis for the interpretation of more complex chiroptical techniques like Vibrational Circular Dichroism.
Q & A
Q. How is the molecular structure of trans-2,3-Dimethylthiirane determined experimentally?
Fourier transform microwave spectroscopy is the primary method for determining its heavy-atom structure. By analyzing the rotational spectra of isotopomers (e.g., ¹³C and ¹⁵N substitutions), researchers employ the rs (substitution structure) and ro (ground-state averaged structure) methods to resolve bond lengths and angles. This approach also quantifies internal rotation dynamics of methyl groups using potential parameters V₃ and V₂ derived from spectral data .
Q. What experimental techniques characterize the internal rotation of methyl groups in this compound?
Fourier transform microwave spectroscopy measures torsional barriers by resolving rotational transitions split due to methyl group internal rotation. The derived potential parameters (V₃ = 13.1678 kJ/mol, V₂ = -1.6678 kJ/mol) indicate a threefold symmetry barrier with minor twofold contributions, critical for understanding conformational stability .
Q. How is this compound used to validate computational chemistry models?
This compound serves as a benchmark for testing density functional theory (DFT) and post-Hartree-Fock methods. Comparisons between computed optical rotations, vibrational frequencies, and experimental IR spectra highlight the importance of including anharmonic corrections and electron correlation effects to achieve sub-wavenumber accuracy .
Advanced Research Questions
Q. How do isotopic labeling studies improve structural resolution in this compound?
Isotopic substitutions (e.g., ¹³C, ¹⁵N) enable precise determination of the heavy-atom framework via microwave spectroscopy. Isotopomer-specific rotational constants refine bond lengths (e.g., C-S and C-C bonds) and angles, resolving ambiguities in ab initio predictions. This method is critical for validating theoretical models .
Q. What challenges arise in reconciling experimental and computational IR spectra for thiirane derivatives?
Discrepancies often stem from neglecting anharmonicity and vibrational coupling in computational models. High-level approaches like coupled-cluster theory (CCSD(T)) with anharmonic corrections are required to match experimental IR bands within ±5 cm⁻¹. This compound’s methyl group torsional modes are particularly sensitive to these effects .
Q. How can statistical design of experiments (DoE) optimize synthetic or analytical protocols for thiiranes?
Box-Behnken designs combined with response surface methodology (RSM) systematically evaluate variables like temperature, reaction time, and catalyst loading. For example, a three-factor design (4.5–6.5 mm hammer-crusher holes, 20–40°C, 30–90 min malaxation) identifies optimal conditions for volatile compound extraction, minimizing experimental runs while maximizing data reliability .
Q. What stereochemical mechanisms govern the polymerization of racemic this compound?
Using chiral initiators, polymerization proceeds via a stereoselective mechanism where one enantiomer reacts preferentially. Configurational inversion at the attacked carbon atom produces stereoregular polymers despite the racemic starting material. This paradoxical outcome is critical for designing chiral materials with controlled tacticity .
Q. How do torsional barriers influence the conformational landscape of this compound?
The V₃ potential (13.1678 kJ/mol) dominates methyl group rotation, but the V₂ term (-1.6678 kJ/mol) introduces asymmetry, leading to slight deviations from ideal threefold symmetry. These parameters, derived from microwave spectroscopy, inform molecular dynamics simulations to predict thermally accessible conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
